REACTION_CXSMILES
|
[CH3:1][NH-:2].[Cl:3][C:4]1[N:9]=[CH:8][N:7]=[C:6]([C:10](Cl)=[O:11])[CH:5]=1.C(=O)([O-])O.[Na+]>O1CCCC1.[OH-].[Na+].ClCCl>[CH3:1][NH:2][C:10]([C:6]1[CH:5]=[C:4]([Cl:3])[N:9]=[CH:8][N:7]=1)=[O:11] |f:2.3,5.6|
|
Name
|
methylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[NH-]
|
Name
|
|
Quantity
|
177 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring to ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 0.1 N hydrochloric acid and saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Name
|
|
Type
|
|
Smiles
|
CNC(=O)C1=NC=NC(=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |